Myricanol triacetate
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Overview
Description
Myricanol triacetate is a compound with the molecular formula C27H32O8 . It is a powder in physical form . It is sourced from the root bark of Myrica cerifera L .
Synthesis Analysis
A synthetic route to prepare myricanol has been described in the literature . The key steps involve a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle .Molecular Structure Analysis
The molecular structure of Myricanol triacetate has been analyzed using 1H-NMR and found to be consistent with its structure .Chemical Reactions Analysis
Myricanol and its derivatives have been tested against human topoisomerase 1B (hTop1) . Among the tested compounds, only dimethylmyricacene showed an inhibitory effect against this enzyme .Physical And Chemical Properties Analysis
Myricanol triacetate is a powder . It has a molecular weight of 484.6 . .Scientific Research Applications
Cancer Research
Myricanol, a compound closely related to Myricanol triacetate, has been studied for its potential applications in cancer research . Specifically, a compound prepared semisynthetically from myricanol, dimethylmyricacene, has been shown to inhibit human DNA topoisomerase 1B . This enzyme regulates the topological state of supercoiled DNA, enabling all fundamental cell processes . The inhibition of this enzyme can have implications in cancer treatment .
Neurodegenerative Diseases
Myricanol, the parent compound of Myricanol triacetate, has been reported to lower the levels of the microtubule-associated protein tau (MAPT) . The accumulation of MAPT plays an important role in some neurodegenerative diseases, such as Alzheimer’s disease (AD) . Therefore, Myricanol and its derivatives could potentially be used in the treatment of neurodegenerative diseases .
Anti-Inflammatory Applications
Myricanol has been studied for its potential anti-inflammatory properties . In a study using a lipopolysaccharide (LPS)-induced sepsis model, myricanol administration significantly improved the survival rate of LPS-treated mice . It effectively mitigated LPS-induced inflammatory responses in lung tissue . This suggests that Myricanol triacetate could potentially have similar anti-inflammatory applications.
Mechanism of Action
Target of Action
Myricanol triacetate is a derivative of myricanol, a natural compound extracted from Myrica cerifera root bark . The primary target of myricanol and its derivatives is Human DNA topoisomerase 1B (hTop1) . hTop1 is a ubiquitous enzyme that regulates the topological state of supercoiled DNA, enabling all fundamental cell processes . It is also known to interact with Sirtuin 1 (SIRT1) , a protein that plays a role in cellular health .
Mode of Action
Myricanol triacetate, like its parent compound myricanol, interacts with its targets to bring about changes in cellular processes. For instance, it has been shown that myricanol and its derivatives can inhibit both the cleavage and the religation steps of the enzymatic reaction of hTop1 . This interaction disrupts the normal functioning of the enzyme, leading to changes in the DNA topology .
Biochemical Pathways
The action of myricanol triacetate affects several biochemical pathways. It has been reported to influence the nuclear factor erythroid 2-related factor 2 signaling and the nuclear factor kappa B/mitogen-activated protein kinase pathway . These pathways play crucial roles in regulating inflammatory responses and oxidative stress .
Pharmacokinetics
The parent compound, myricanol, has been synthesized in a laboratory setting . The key steps include a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle .
Result of Action
The action of myricanol triacetate leads to several molecular and cellular effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, attenuate signal pathway activation, and reduce oxidative stress in macrophages . Furthermore, it has been demonstrated that myricanol selectively enhances SIRT1 activation in lipopolysaccharide (LPS)-stimulated macrophages .
Action Environment
The action of myricanol triacetate can be influenced by various environmental factors. For instance, in an in vivo study, myricanol administration significantly improved the survival rate of LPS-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other compounds, such as LPS, in the environment .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Myricanol triacetate involves the acetylation of Myricanol using acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Myricanol", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add Myricanol and catalyst to a round-bottom flask", "Add acetic anhydride dropwise to the flask while stirring", "Heat the mixture under reflux for several hours", "Cool the mixture and pour it into ice-cold water", "Extract the product with a suitable organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure to obtain Myricanol triacetate as a white solid" ] } | |
CAS RN |
34509-52-9 |
Molecular Formula |
C36H72O7 |
Molecular Weight |
616.965 |
IUPAC Name |
acetic acid;triacontanal |
InChI |
InChI=1S/C30H60O.3C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;3*1-2(3)4/h30H,2-29H2,1H3;3*1H3,(H,3,4) |
InChI Key |
MFGOMAMZKDKXRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O.CC(=O)O.CC(=O)O.CC(=O)O |
Appearance |
Powder |
Origin of Product |
United States |
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